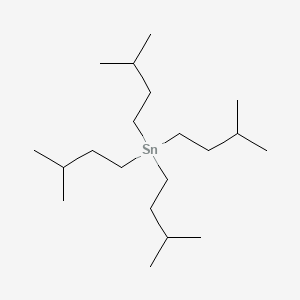

Stannane, tetraisopentyl-

Description

Contextualization within Organotin Chemistry Research

Organotin chemistry, a subset of organometallic chemistry, focuses on compounds containing at least one tin-carbon bond. lupinepublishers.comrdd.edu.iq This field has a rich history dating back to the mid-19th century, with initial discoveries by Edward Frankland and Carl Löwig. lupinepublishers.comrdd.edu.iq The industrial applications of organotin compounds, discovered later, spurred significant growth in research, particularly their use as Polyvinyl chloride (PVC) stabilizers, biocides, and catalysts. lupinepublishers.com

Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, categorized as mono-, di-, tri-, and tetraorganotins (RnSnX4-n). rdd.edu.iq Tetraisopentylstannane falls into the tetraorganotin (R4Sn) category, where four organic groups are bonded to the central tin atom. rdd.edu.iqgelest.com Compounds in this class are characterized by a tin atom in the +IV oxidation state. rdd.edu.iqrjpbcs.com

Tetraorganotins like tetraisopentylstannane are fundamental building blocks in organotin synthesis. rdd.edu.iq Although the carbon-tin bond is relatively stable to air and moisture, it can be cleaved by various agents. gelest.com This reactivity makes tetraorganotins crucial intermediates for the preparation of other organotin compounds with fewer organic groups (e.g., R3SnX, R2SnX2), often via redistribution reactions with tin halides like tin tetrachloride. gelest.com Due to the large size of the tin atom and the availability of empty 5d orbitals, organotin compounds can exhibit coordination numbers greater than four, a key factor in their reactivity and catalytic activity. gelest.comrjpbcs.com

Significance in Contemporary Chemical Synthesis and Materials Science

The utility of tetraisopentylstannane in modern research stems from its specific chemical properties and its role as a synthetic precursor.

In chemical synthesis, tetraisopentylstannane is primarily employed as a reagent or catalyst, particularly in reactions that involve the transfer of alkyl groups. ontosight.ai Its most significant application is as an intermediate in the production of other, more specialized organotin compounds. ontosight.airdd.edu.iq Research has also demonstrated its function in specific organic reactions; for instance, it can act as a radical-former in certain chlorination reactions, increasing the reaction rate. scribd.comsciencemadness.orgdss.go.th

In the realm of materials science, the significance of tetraisopentylstannane is largely as a precursor for the synthesis of polymeric materials. ontosight.ai While mono- and diorganotins are more directly used as catalysts for polymerization (e.g., for polyurethanes) and as PVC stabilizers, tetraorganotins like tetraisopentylstannane are the starting point from which these catalytically active compounds are often derived. lupinepublishers.comgelest.comrjpbcs.com The ability to generate specific organotin halides from tetraisopentylstannane allows for the tailored synthesis of stabilizers and catalysts essential for producing advanced polymers and composite materials. gelest.com

Properties

IUPAC Name |

tetrakis(3-methylbutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H11.Sn/c4*1-4-5(2)3;/h4*5H,1,4H2,2-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOCUENQQQJWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[Sn](CCC(C)C)(CCC(C)C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181139 | |

| Record name | Stannane, tetraisopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26562-01-6 | |

| Record name | Tetrakis(3-methylbutyl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26562-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetraisopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetraisopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Tetraisopentylstannane

Alkyl Group Transfer Mechanisms

There is no available research that specifically details the mechanisms of alkyl group transfer involving tetraisopentylstannane.

Oxidation and Ligand Exchange Processes

Specific studies on the oxidation and ligand exchange processes of tetraisopentylstannane could not be located.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

While the Stille coupling is a well-known reaction for organotin compounds, no specific examples or studies detailing the use of tetraisopentylstannane in palladium-catalyzed cross-coupling reactions were found.

Synthesis of Aryl Compounds (Phosphines, Arsines, Stibines, Selenides)

There is no available literature describing the synthesis of aryl phosphines, arsines, stibines, or selenides using tetraisopentylstannane as a reagent.

Vinylic Stannane Transformations

No information was found regarding the transformation of vinylic stannanes involving tetraisopentylstannane.

Role as Synthetic Reagents and Precursors (e.g., Hydroxymethyl Anion Equivalents)

The role of tetraisopentylstannane as a synthetic reagent or precursor, including its potential use as a hydroxymethyl anion equivalent, is not described in the available scientific literature.

Catalytic Roles and Applications of Tetraisopentylstannane in Advanced Synthesis

General Catalysis in Organic Transformations

Tetraisopentylstannane's primary role in organic chemistry is as a catalyst or reagent, particularly in reactions that involve the transfer of alkyl groups. ontosight.ai Tetraalkyltin compounds, in general, are utilized in a variety of organic transformations. While specific examples for tetraisopentylstannane are not extensively detailed in research, its properties suggest utility in reactions where the isopentyl group can be transferred or where the tin center can act as a Lewis acid to activate substrates.

The general reactivity of tetraalkyltin compounds suggests that tetraisopentylstannane could be a precursor for the synthesis of other organotin compounds through reactions like the Kocheshkov redistribution reaction, where a tetraalkyltin compound reacts with a tin tetrahalide to form alkyltin halides. researchgate.net These resulting alkyltin halides, such as dialkyltin dihalides, are often the active catalysts in many industrial processes. researchgate.net

Although detailed studies are scarce, one source mentions the use of tetraisopentyltin in the context of the chlorination of other molecules, though not explicitly as a catalyst for the reaction itself. epa.gov The broader class of organotin compounds is known to catalyze a wide range of organic reactions, including esterifications and transesterifications, although dialkyltin and monoalkyltin derivatives are typically more active in these roles than tetraalkyltins. researchgate.net

Table 1: General Properties and Catalytic Profile of Tetraisopentylstannane

| Property | Value/Description | Reference |

| Chemical Formula | (C₅H₁₁)₄Sn | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | ~140-150°C at 10 mmHg | ontosight.ai |

| Density | ~1.1 g/cm³ | ontosight.ai |

| Primary Catalytic Role | Alkyl group transfer, Precursor for other organotin catalysts | ontosight.ai |

| Stability | Relatively stable under normal conditions; can decompose with heat, moisture, or acid. | ontosight.ai |

Polymerization Catalysis (e.g., Polyurethane Synthesis)

Organotin compounds are widely used as catalysts in the synthesis of polymers, most notably polyurethanes. researchgate.netborchers.com The synthesis of polyurethane typically involves the reaction of a diisocyanate with a polyol. borchers.com This reaction is often accelerated by catalysts to achieve the desired reaction rate and material properties. san-apro.co.jp

While specific data on the direct use of tetraisopentylstannane as a primary catalyst in polyurethane synthesis is not prominent in the literature, it is mentioned as a precursor for the production of polymeric materials. ontosight.ai This suggests that it could be used to generate the actual catalytically active species, such as a dialkyltin dicarboxylate, in situ or in a separate step.

The most common organotin catalysts for polyurethane production are dialkyltin compounds like dibutyltin (B87310) dilaurate (DBTDL). borchers.com These catalysts are highly effective in promoting the reaction between the isocyanate and polyol groups. google.com Given that tetraalkyltin compounds can be converted to dialkyltin compounds, tetraisopentylstannane could serve as a starting material in formulations where the active catalyst is generated during the process. However, direct catalytic activity of tetraalkyltins in this context is generally considered to be lower than their dialkyltin counterparts.

Mechanisms of Catalytic Action

The catalytic mechanism of organotin compounds, particularly in reactions like polyurethane formation, is generally understood, although specific mechanistic studies on tetraisopentylstannane are lacking. For the more common dialkyltin catalysts, two main mechanisms are proposed: the Lewis acid mechanism and the insertion mechanism.

In the Lewis acid mechanism , the tin center coordinates to the carbonyl oxygen of the isocyanate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

In the insertion mechanism , the dialkyltin catalyst first reacts with the alcohol (polyol) to form a tin alkoxide. The isocyanate then inserts into the Sn-O bond of this tin alkoxide. Subsequent reaction with another alcohol molecule regenerates the tin alkoxide and produces the urethane (B1682113) linkage. san-apro.co.jp

For a tetraalkyltin compound like tetraisopentylstannane to act as a catalyst, it would likely need to be converted into a more active form, for instance, by reacting with an acid to form a dialkyltin species. Tetraalkyltins themselves are generally less Lewis acidic than their halide or carboxylate counterparts and thus less effective as direct catalysts in reactions requiring Lewis acid activation. Their primary role often remains as precursors to the more catalytically active organotin species. researchgate.net The stability of the four alkyl-tin bonds in tetraisopentylstannane under typical catalytic conditions would determine its potential to directly participate in catalytic cycles.

Applications in Materials Science and Engineering

Precursor Chemistry for Polymeric Materials Production

Organotin compounds, including tetraalkyltins like tetraisopentyltin, serve as important precursors in the production of polymeric materials. nih.govresearchgate.net Their primary function is often as a catalyst or a reagent in polymerization reactions. nih.gov For instance, organotin compounds are instrumental in the manufacturing of polyvinyl chloride (PVC), where they act as heat stabilizers. epa.gov Dibutyltin (B87310) and dioctyltin (B90728) derivatives are commonly employed for this purpose.

In the synthesis of polyurethanes and silicone polymers, organotin compounds catalyze the formation of the polymer chains. researchgate.net Dibutyltin dilaurate is a frequently used catalyst for producing polyurethane foams and elastomers. epa.gov While direct research on tetraisopentyltin in these specific polymerization processes is not widely documented, its chemical nature as a tetraalkyltin suggests its potential utility in similar catalytic applications. The production of polymeric materials often involves various synthetic strategies, such as condensation polymerization, where precursors react to form larger structural units. frontiersin.orgmdpi.com

The general role of such precursors is to facilitate the creation of polymer networks with specific properties. The choice of precursor can influence the final characteristics of the polymeric material. frontiersin.org

Contributions to Thin Film Deposition Technologies (General Tin Precursors)

Organotin compounds are valuable precursors in thin film deposition, a critical process in the manufacturing of electronics, solar cells, and coatings. researchgate.netkorvustech.com Techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) utilize volatile organometallic precursors to grow thin films of materials such as tin oxide (SnO₂). researchgate.netcanterbury.ac.nzresearchgate.net Tin oxide films are particularly important for their transparency and electrical conductivity, making them suitable for applications like transparent conductive oxides (TCOs) in solar cells and low-emissivity coatings on glass. researchgate.net

While specific studies detailing the use of tetraisopentyltin in CVD or ALD are not prevalent, the principles of using tetraalkyltin precursors are well-established. In a typical CVD process, the organotin precursor is introduced into a reaction chamber where it decomposes at elevated temperatures, often in the presence of an oxidizing agent like oxygen, to form a thin film on a substrate. researchgate.net The properties of the resulting film, such as thickness, crystallinity, and conductivity, are highly dependent on deposition parameters. mdpi.commdpi.com

The following table summarizes typical parameters for the deposition of tin oxide films using general organotin precursors, which would be analogous to the potential use of tetraisopentyltin.

| Parameter | Typical Value/Range | Significance |

| Precursor Type | Organotin (e.g., Tetraalkyltin) | Source of tin for the film. |

| Deposition Temperature | 300 - 600 °C | Affects film crystallinity and properties. mdpi.com |

| Oxidizing Agent | O₂, H₂O | Reacts with the precursor to form the oxide film. researchgate.net |

| Deposition Technique | CVD, ALD, Mist-CVD | Method of precursor delivery and film growth. canterbury.ac.nzresearchgate.net |

| Resulting Film | Tin Oxide (SnO₂) | Transparent, conductive material. researchgate.net |

Interfacial Chemistry in Advanced Materials (e.g., Perovskites)

The interface between different layers in advanced materials, such as perovskite solar cells, is crucial for device performance and stability. rsc.orgarxiv.org Molecular materials, including organometallic compounds, can be used as interfacial layers or additives to improve the properties of the perovskite absorber and the charge transport layers. rsc.org The interfacial chemistry dictates charge transfer and can help protect the perovskite layer from degradation. nih.govrsc.org

In the context of perovskite solar cells, tin-based materials are of interest as potential alternatives to lead-based perovskites due to their favorable optoelectronic properties and reduced toxicity. rsc.org However, a major challenge with tin-based perovskites is the oxidation of Sn²⁺ to Sn⁴⁺, which can create defects and degrade device performance. researchgate.net The introduction of specific additives and the engineering of the interfaces are therefore critical for enhancing the performance and stability of tin-based perovskite solar cells. rsc.org

While there is no specific research detailing the use of tetraisopentyltin at these interfaces, the general principles of using organometallic precursors and modifiers apply. The interaction of precursor molecules at the perovskite surface can influence crystal growth, reduce defects, and optimize energy level alignment for efficient charge extraction. rsc.org The choice of precursor and the deposition conditions play a significant role in the resulting interfacial properties. nih.govarxiv.org

The table below outlines the general role of interfacial modifiers in perovskite solar cells, a role that analogous tin compounds to tetraisopentyltin could potentially fulfill.

| Interfacial Role | Function | Impact on Device Performance |

| Crystal Growth Control | Modulates the surface energy of the underlying layer. | Leads to improved crystallinity and larger grain sizes in the perovskite film. rsc.org |

| Defect Passivation | Interacts with and neutralizes defect sites at the surface. | Reduces non-radiative recombination and increases open-circuit voltage. rsc.org |

| Energy Level Alignment | Modifies the energy levels at the interface for better charge transfer. | Enhances charge extraction and improves photocurrent. rsc.org |

| Stability Enhancement | Acts as a protective barrier against moisture and oxygen. | Improves the long-term operational stability of the solar cell. rsc.org |

This table describes the general functions of interfacial modifiers in perovskite solar cells, as specific data for Stannane, tetraisopentyl- is not available.

Advanced Spectroscopic and Analytical Characterization of Tetraisopentylstannane and Its Derivatives

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. For tetraisopentylstannane, the spectra are expected to be dominated by the vibrations of the isopentyl ligands.

The primary vibrational modes can be categorized as follows:

C-H Stretching Vibrations: These are anticipated in the 2850-3000 cm⁻¹ region. The sheer number of C-H bonds in the four isopentyl groups would lead to a complex and intense set of bands in the IR spectrum.

C-H Bending Vibrations: These modes, including scissoring, wagging, and twisting, are expected to appear in the 1350-1470 cm⁻¹ range.

C-C Stretching Vibrations: The stretching of the carbon-carbon single bonds within the isopentyl chains will give rise to signals in the 800-1200 cm⁻¹ region.

Sn-C Stretching Vibrations: The vibrations of the tin-carbon bonds are of particular interest. Based on data from related tetraalkyltin compounds like tetraethyltin (B1219993) and tetrabutyltin, the asymmetric and symmetric Sn-C stretching modes are predicted to occur in the 450-600 cm⁻¹ range. optica.org In Raman spectroscopy, the symmetric Sn-C stretching vibration is expected to be a particularly strong and polarized band, a characteristic feature for tetrahedrally substituted main group elements. optica.org

The table below provides predicted vibrational frequencies for tetraisopentylstannane based on the analysis of related tetraalkylstannanes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | 2850-3000 | Strong | Medium |

| C-H Bending | 1350-1470 | Medium-Strong | Medium |

| C-C Stretching | 800-1200 | Medium | Medium |

| Sn-C Asymmetric Stretch | ~500-600 | Strong | Weak |

| Sn-C Symmetric Stretch | ~450-550 | Weak | Strong, Polarized |

This table presents predicted data based on comparative analysis of homologous tetraalkylstannanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides detailed information about the connectivity and environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of tetraisopentylstannane is expected to show signals corresponding to the different protons in the isopentyl groups. Due to the free rotation around the C-C bonds, a simplified pattern is anticipated. The predicted chemical shifts would be in the typical aliphatic region (0.8-2.0 ppm). The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display distinct signals for each chemically non-equivalent carbon atom in the isopentyl chain. Based on data for tetra-n-butyltin, the chemical shifts are expected in the aliphatic region. chemicalbook.comnih.gov

¹¹⁹Sn NMR Spectroscopy: The tin-119 nucleus is a spin-1/2 nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies. northwestern.edu The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the alkyl groups attached to the tin atom. For tetraalkylstannanes, the ¹¹⁹Sn chemical shifts generally appear at the higher field (more shielded) end of the extensive ¹¹⁹Sn chemical shift range. researchgate.netscm.com For tetraisopentylstannane, the ¹¹⁹Sn chemical shift is predicted to be in a similar range to other tetraalkylstannanes.

The following table summarizes the predicted NMR data for tetraisopentylstannane.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H (CH₃) | ~0.9 | Doublet |

| ¹H (CH₂) | ~1.3-1.7 | Multiplet |

| ¹H (CH) | ~1.8 | Multiplet |

| ¹³C (CH₃) | ~22 | - |

| ¹³C (CH) | ~28 | - |

| ¹³C (CH₂) | ~30-40 | - |

| ¹¹⁹Sn | ~0 to -20 (relative to SnMe₄) | Singlet |

This table presents predicted data based on comparative analysis of homologous tetraalkylstannanes. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) (SnMe₄) for ¹¹⁹Sn. northwestern.edu

Solid-State NMR: In the solid state, the NMR signals of tetraisopentylstannane would be significantly broader due to anisotropic interactions such as dipolar coupling and chemical shift anisotropy (CSA). acs.org Magic-angle spinning (MAS) techniques would be necessary to obtain higher resolution spectra. Solid-state ¹¹⁹Sn NMR can provide valuable information about the crystalline packing and the presence of different conformers or polymorphs in the solid state. acs.orgcdnsciencepub.com The chemical shift anisotropy for tetraalkylstannanes can be substantial. cdnsciencepub.com

X-ray Diffraction (XRD) and Electron Microscopy Techniques (Scanning Electron Microscopy, Energy Dispersive X-ray Spectroscopy)

Scanning Electron Microscopy (SEM): Scanning electron microscopy would be employed to study the morphology of solid or crystalline samples of tetraisopentylstannane. jmmab.com SEM images could reveal details about the crystal habit, size, and surface topography. For derivatives or composite materials containing tetraisopentylstannane, SEM would be invaluable for visualizing the dispersion and morphology of the tin-containing phase within a matrix.

Energy Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX analysis provides elemental composition information. researchgate.net An EDX spectrum of tetraisopentylstannane would show characteristic X-ray emission lines for tin (Sn) and carbon (C). This technique would be particularly useful for confirming the presence and distribution of tin in derivatives or mixtures, providing semi-quantitative elemental analysis of the sample surface.

Theoretical and Computational Investigations of Tetraisopentylstannane

Electronic Structure and Bonding Analysis

In tetravalent organotin compounds like tetraisopentylstannane, the tin atom is in a +4 oxidation state and forms four covalent bonds with the carbon atoms of the isopentyl groups. lupinepublishers.com The electronic configuration of the tin atom in its ground state is 5s²5p², which undergoes sp³ hybridization to form four equivalent orbitals for bonding. lupinepublishers.com This results in a tetrahedral geometry around the central tin atom, with the isopentyl groups arranged to minimize steric hindrance. The bonding is predominantly covalent in nature, particularly in nonpolar solvents and the gas phase. lupinepublishers.com

Table 1: Predicted Geometrical Parameters for Tetraisopentylstannane (Based on Analogous Compounds)

| Parameter | Predicted Value |

| Sn-C Bond Length | ~2.15 - 2.20 Å |

| C-Sn-C Bond Angle | ~109.5° |

| Hybridization at Sn | sp³ |

| Molecular Geometry | Tetrahedral |

This table is predictive and based on data for similar tetraalkyltin compounds. Specific experimental or calculated values for tetraisopentylstannane are not available in the cited literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving organotin compounds. For example, DFT calculations have been employed to understand the reaction mechanisms of organotin compounds in various chemical transformations. tandfonline.com One area of investigation for tetraalkyltin compounds is their thermal decomposition. Studies on compounds like tetra-n-butyltin have shown that thermolysis can lead to the formation of alkenes and alkanes. researchgate.net

Another important class of reactions for tetraalkyltin compounds is their interaction with electrophiles. The mechanism of these reactions can be significantly influenced by solvent effects, and computational models can help dissect the contributions of electronic, steric, and solvation factors. indexcopernicus.com While specific mechanistic studies on tetraisopentylstannane are lacking, it is plausible that its reactions would follow pathways similar to those of other tetraalkyltin compounds, with the reaction rates and product distributions being influenced by the steric profile of the isopentyl groups.

Modeling of Coordination Behavior and Lewis Acidity

Tetraorganotin compounds, such as tetraisopentylstannane, are generally considered to have poor acceptor properties, meaning they are weak Lewis acids. lupinepublishers.com This is due to the shielding of the central tin atom by the four alkyl groups, which hinders the approach of Lewis bases. The tin atom in these compounds typically does not expand its coordination number beyond four. lupinepublishers.com

However, the Lewis acidity of organotin compounds increases as the number of organic substituents on the tin atom decreases. Computational models can be used to quantify the Lewis acidity of organotin compounds and predict their coordination behavior with various Lewis bases. While no specific modeling of the coordination behavior of tetraisopentylstannane has been reported, it is expected to be a very weak Lewis acid, forming at best very weak adducts with strong Lewis bases under specific conditions.

Table 2: Comparison of Lewis Acidity in Organotin Compounds

| Compound Type | General Lewis Acidity | Coordination Behavior |

| R₄Sn | Very Weak | Generally does not form stable adducts |

| R₃SnX | Moderate | Can form five-coordinate complexes |

| R₂SnX₂ | Strong | Readily forms six-coordinate complexes |

| RSnX₃ | Very Strong | Strong acceptor, forms stable complexes |

This table presents a general trend and is not based on specific computational data for tetraisopentylstannane.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes and Reagent Development

The industrial synthesis of organotin compounds, including Stannane, tetraisopentyl-, has traditionally relied on methods like the alkylation of tin tetrachloride (SnCl₄) with organometallic reagents such as Grignard or organoaluminum compounds. lupinepublishers.comepa.gov While effective, these routes often involve stoichiometric use of reagents and can generate significant waste streams. The frontier of synthetic chemistry is now pushing towards the development of novel, more efficient, and environmentally benign synthetic methodologies. rsc.org

Current research efforts are exploring catalytic routes that minimize waste and improve atom economy, a core principle of green chemistry. vapourtec.com The development of novel reagents is a key aspect of this pursuit. For instance, the emergence of "SnAP (Stannane Amine Protocol) reagents" in other areas of organotin chemistry highlights a trend towards creating highly specialized building blocks for streamlined synthesis. santiago-lab.com While not yet specifically reported for Stannane, tetraisopentyl-, this points to a future where bespoke reagents could enable its synthesis with greater precision and less environmental impact.

Future synthetic strategies are anticipated to focus on:

Catalytic Direct Alkylation: Moving away from stoichiometric Grignard or organoaluminum reagents towards catalytic systems that can directly couple isopentyl groups to a tin source.

Greener Reaction Media: Replacing traditional volatile organic solvents with safer alternatives like supercritical fluids or aqueous systems. wikipedia.org

Renewable Feedstocks: Investigating the potential to derive the isopentyl moiety from bio-based sources, aligning with the growing emphasis on a circular economy. wikipedia.orgacs.org

These advancements aim to create synthetic pathways that are not only more efficient but also inherently safer and more sustainable. researchgate.net

| Synthetic Route Aspect | Traditional Methods | Emerging Novel Approaches |

| Primary Reagents | Stoichiometric Grignard or Organoaluminum Reagents | Catalytic Systems, Specialized Reagents |

| Efficiency | Moderate to good yields, but high waste generation | High atom economy, reduced by-products |

| Solvents | Often volatile organic compounds (VOCs) | Green solvents (e.g., supercritical CO2, water), solvent-free conditions |

| Safety & Environment | Use of hazardous reagents and solvents | Inherently safer design, reduced environmental footprint vapourtec.com |

| Feedstock Source | Typically petroleum-based | Potential for renewable, bio-based feedstocks wikipedia.org |

This table provides a comparative overview of traditional versus potential future synthetic strategies for Stannane, tetraisopentyl- and related organotins.

Expanded Applications in Sustainable Chemistry

The principles of green and sustainable chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comwikipedia.org Organotin compounds have historically faced scrutiny due to environmental concerns. However, research is underway to harness the unique properties of specific compounds like Stannane, tetraisopentyl-, noted for its relatively lower toxicity compared to other organotins, for applications that contribute to sustainability goals. ontosight.ai

One of the most significant roles for Stannane, tetraisopentyl- in sustainable chemistry is as a catalyst or reagent in organic synthesis. ontosight.ai Catalysts are fundamental to green chemistry as they enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby minimizing energy consumption and waste. vapourtec.com The potential applications being explored include:

Polymer Upcycling and Degradation: Investigating its catalytic activity in breaking down polymers into valuable monomers, contributing to a circular economy for plastics.

Biomass Conversion: Acting as a catalyst in processes that convert raw biomass into biofuels and platform chemicals, reducing reliance on fossil fuels.

Benign Stabilizer Formulations: As a component in PVC and other polymer stabilization packages, research is focused on optimizing its function to allow for lower concentrations and synergy with other, more environmentally friendly additives. lupinepublishers.com

The drive to replace more hazardous chemicals is a powerful motivator for this research. For example, the pharmaceutical industry has actively sought to replace toxic reagents, such as tin chloride, in major drug manufacturing processes, underscoring the demand for greener alternatives. acs.org

| Potential Sustainable Application | Role of Stannane, tetraisopentyl- | Contribution to Green Chemistry Principles |

| Catalysis in Organic Synthesis | Efficiently facilitates chemical transformations. ontosight.ai | Increases atom economy, reduces energy use, minimizes waste (Prevention). vapourtec.com |

| Polymer Lifecycle Management | Catalyst for polymer degradation or modification. | Promotes recycling and design for degradation. |

| Biomass Conversion | Catalyst for converting renewable feedstocks into chemicals. | Use of renewable feedstocks. wikipedia.org |

| Advanced Polymer Stabilizers | Component in less toxic stabilizer systems. | Designing safer chemicals. vapourtec.com |

This table outlines potential future applications for Stannane, tetraisopentyl- that align with the core principles of sustainable chemistry.

Advanced Materials Integration and Performance Optimization

The integration of organometallic compounds into advanced materials is a vibrant field of research, aiming to create novel functionalities and enhance material performance. solubilityofthings.com Stannane, tetraisopentyl-, and related organotin compounds are being explored as key components in the development of next-generation polymers, composites, and electronic materials.

A particularly promising frontier is in the field of polymer electrolytes for energy storage devices. Research has pointed to the in-situ construction of materials like Poly(tetraisopentyl acrylate)-based gel polymer electrolytes for potential use in high-energy-density lithium-metal batteries. researchgate.net While this involves a polymer derived from a related isopentyl structure, it signals a clear research trajectory for leveraging the properties of such alkyltin compounds in advanced energy applications. The presence of the tin atom and the bulky isopentyl groups can influence properties such as ionic conductivity, thermal stability, and the formation of stable interfaces within a battery. researchgate.net

Furthermore, organometallic compounds are essential in modifying the surfaces of materials to improve performance. For instance, organometallic complexes are used to modify the surface of indium-tin oxide (ITO), a transparent conductor crucial for displays and solar cells, to enhance device efficiency and longevity. princeton.edu Stannane, tetraisopentyl- could serve as a precursor for creating specific surface coatings that impart desirable properties like hydrophobicity or improved adhesion.

Key areas for advanced materials integration include:

Polymer Electrolytes: As a component or precursor for solid-state and gel electrolytes in batteries, aiming to improve safety and performance. researchgate.netresearchgate.net

Piezoelectric Materials: Research into piezoelectric polymers like PVDF has sometimes involved related alkyl-ammonium compounds to enhance the formation of the desired crystalline phase. mdpi.com This suggests a potential role for organotins in optimizing the electromechanical properties of smart materials.

Functional Coatings: Used to create thin films on various substrates, providing functionalities such as corrosion resistance, enhanced thermal stability, or specific optical properties.

| Advanced Material | Integration of Stannane, tetraisopentyl- (or related structures) | Performance Optimization Goal |

| Lithium-Metal Batteries | Component of in-situ formed gel polymer electrolytes. researchgate.net | Enhanced ionic conductivity, improved safety, stable cycling. |

| Piezoelectric Polymers (e.g., PVDF) | Potential additive to influence crystal phase formation. mdpi.com | Increased piezoelectric response for sensors and energy harvesters. |

| Transparent Conductors (e.g., ITO) | Precursor for surface modification layers. princeton.edu | Improved interfacial contact, enhanced device stability and efficiency. |

| High-Performance Polymers | Thermal stabilizer additive. lupinepublishers.com | Increased processing temperature, extended material lifetime. |

This table details the integration of Stannane, tetraisopentyl- into advanced materials and the targeted performance enhancements.

Q & A

Q. What are the standard synthetic routes for stannane, tetraisopentyl-, and how can purity be validated?

Methodological Answer:

- Synthesis : A common route involves nucleophilic substitution of tetrachlorostannane with isopentyl Grignard reagents under inert conditions. Reaction stoichiometry (4:1 molar ratio of Grignard reagent to SnCl₄) and temperature control (0–5°C) are critical to minimize side products like partially substituted stannanes .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) confirms structural integrity, with ¹¹⁹Sn NMR chemical shifts (δ ≈ -200 to -400 ppm) serving as key identifiers for tetraalkylstannanes .

Q. How should researchers design experiments to characterize the thermal stability of stannane, tetraisopentyl-?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen atmosphere with a heating rate of 10°C/min to assess decomposition onset temperature.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic transitions. Pair with Fourier-transform infrared spectroscopy (FTIR) of evolved gases to detect decomposition byproducts (e.g., isopentane, SnO₂).

- Control Experiments : Compare with analogous compounds (e.g., tetramethylstannane) to contextualize stability trends .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data for stannane, tetraisopentyl- derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and high-resolution MS to confirm molecular composition. For ambiguous signals (e.g., overlapping alkyl peaks), use 2D NMR techniques (COSY, HSQC).

- Isotopic Labeling : Introduce deuterated isopentyl groups to simplify spectral interpretation.

- Computational Modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies for comparison with experimental data .

Q. How can researchers optimize reaction conditions for stannane, tetraisopentyl- in cross-coupling catalysis while minimizing Sn leaching?

Methodological Answer:

- Catalytic Screening : Test solvents (e.g., THF vs. DMF), temperatures, and Sn:substrate ratios to balance yield and leaching.

- Leaching Analysis : Use ICP-MS to quantify Sn residues in reaction filtrates.

- Stabilizing Additives : Introduce ligands (e.g., phosphines) to suppress Sn aggregation. Compare turnover numbers (TONs) before/after optimization .

Data Presentation and Contradiction Analysis

Q. What statistical approaches are recommended for interpreting conflicting catalytic activity data in stannane, tetraisopentyl- studies?

Methodological Answer:

- Error Analysis : Calculate standard deviations across triplicate runs to distinguish systematic vs. random errors.

- Multivariate Regression : Correlate activity metrics (e.g., yield, TON) with variables like temperature, solvent polarity, and reagent purity.

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points. Replicate outlier experiments to confirm validity .

Tables for Methodological Reference

Q. Table 1: Key Analytical Techniques for Stannane, tetraisopentyl-

| Technique | Parameters | Detection Limits | Applications |

|---|---|---|---|

| GC-MS | Column: DB-5MS; He carrier gas | 0.1 ppm (volatile Sn) | Purity analysis, byproduct detection |

| ¹¹⁹Sn NMR | Frequency: 186 MHz; CDCl₃ solvent | 1 mol% impurity | Structural confirmation |

| ICP-MS | RF power: 1.5 kW; Sn isotope: 120 | 0.01 ppb (Sn) | Trace metal quantification |

Q. Table 2: Resolving Spectral Contradictions

| Conflict Type | Resolution Strategy | Example from Literature |

|---|---|---|

| Overlapping NMR peaks | Deuteration + 2D NMR | Distinguishing isopentyl chain isomers |

| Discrepant MS fragmentation | High-res MS + isotopic labeling | Confirming Sn-C bond cleavage pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.